methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate
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Overview
Description
Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with a methoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include methanesulfonic acid, methanol, and various catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different functional groups.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: A compound with a similar indole core but different substituents.
Uniqueness
Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and an indole moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 3-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]benzoate |
InChI |
InChI=1S/C21H24N2O3/c1-14-18(19-12-17(25-2)7-8-20(19)23-14)9-10-22-13-15-5-4-6-16(11-15)21(24)26-3/h4-8,11-12,22-23H,9-10,13H2,1-3H3 |
InChI Key |
DCNHCKZTSYOXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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